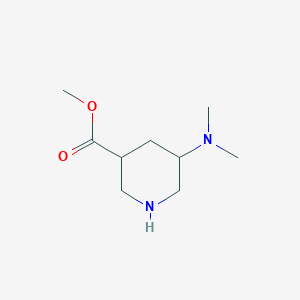![molecular formula C19H25N5OS B2566869 5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-29-5](/img/structure/B2566869.png)
5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characterization and Synthesis
Studies have focused on the structural characterization of isothiazolopyridines and related compounds, highlighting their potential for various applications due to their unique structural features. For instance, the crystal and molecular structures of certain derivatives reveal interactions influenced by hydrogen bonds and π...π interactions, crucial for understanding the compound's behavior and potential reactivity (Karczmarzyk & Malinka, 2008). Furthermore, synthesis routes for related compounds, such as 1,3,5-triazinylpiperazines, have been developed to evaluate their roles in targeting specific receptors, indicating the synthetic versatility and potential therapeutic applications of such structures (Łażewska et al., 2019).
Potential Applications
The potential applications of compounds structurally similar to "5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" span various fields, including medicinal chemistry and material science. Certain derivatives have been evaluated for their antimicrobial activities, suggesting the relevance of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, the structural features of these compounds make them candidates for exploring interactions with biological targets, such as serotonin receptors, which are crucial in cognitive and neurological functions (Latacz et al., 2019).
特性
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-4-22-9-11-23(12-10-22)16(15-7-5-13(2)6-8-15)17-18(25)24-19(26-17)20-14(3)21-24/h5-8,16,25H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTVYBKXFADFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)

![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)

![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)

![2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2566805.png)
![3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2566807.png)

